
Plk1/brd4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plk1/brd4-IN-1 is a dual inhibitor targeting Polo-like kinase 1 (Plk1) and Bromodomain-containing protein 4 (Brd4). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, while Bromodomain-containing protein 4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. The dual inhibition of these proteins has shown potential in cancer therapy, particularly in targeting tumors with high expression of Plk1 and Brd4 .
Métodos De Preparación
The synthesis of Plk1/brd4-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of a kinase inhibitor scaffold with a bromodomain-binding moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Plk1/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups .
Aplicaciones Científicas De Investigación
Plk1/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Plk1 and Brd4 and their roles in cellular processes. In biology, it is utilized to investigate the effects of dual inhibition on cell cycle regulation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high levels of Plk1 and Brd4 . Additionally, it has applications in industry for the development of new cancer therapies and drug discovery .
Mecanismo De Acción
Plk1/brd4-IN-1 exerts its effects by binding to the active sites of Polo-like kinase 1 and Bromodomain-containing protein 4. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis. Simultaneously, the inhibition of Brd4 disrupts the transcription of several proliferation-related oncogenes, further enhancing the anti-tumor effects . The molecular targets and pathways involved include the cell cycle regulation pathway and the gene expression regulation pathway .
Comparación Con Compuestos Similares
Plk1/brd4-IN-1 is unique in its dual inhibition of both Plk1 and Brd4. Similar compounds include BI-2536, which is a selective Plk1 inhibitor, and JQ1, which is a selective Brd4 inhibitor . The dual inhibition approach of this compound offers a synergistic effect, making it more effective in targeting tumors with high expression of both Plk1 and Brd4 compared to single-target inhibitors .
Propiedades
Fórmula molecular |
C31H43N9O2 |
|---|---|
Peso molecular |
573.7 g/mol |
Nombre IUPAC |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1 |
Clave InChI |
QUMCIHKVKQYNPA-RUZDIDTESA-N |
SMILES isomérico |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
SMILES canónico |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




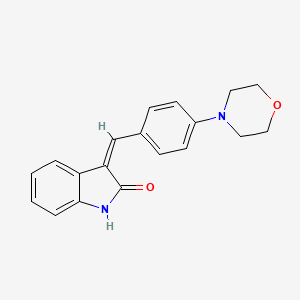
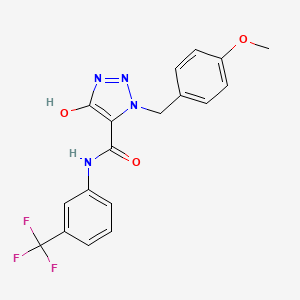
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

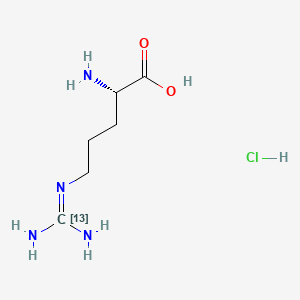
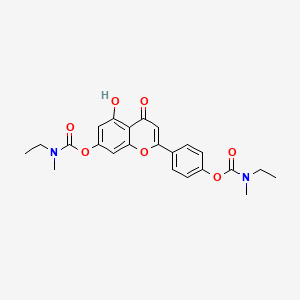
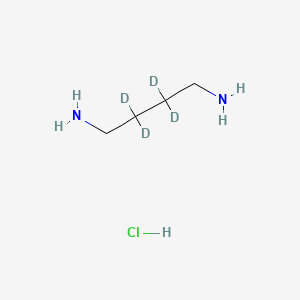
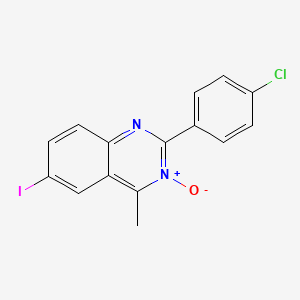
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

